5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenyl group attached to the nitrogen atom. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper (Cu) to yield 1,2,3-triazoles. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of triazole derivatives, including 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding triazole N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of certain pathogens .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An anticonvulsant drug with a triazole ring.
Comparison: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of a chlorine atom and a phenyl group, which can enhance its biological activity and specificity. Compared to other triazole compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
CAS No. |
115057-50-6 |
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Molecular Formula |
C9H7ClN4O |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-chloro-N-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C9H7ClN4O/c10-8-7(12-14-13-8)9(15)11-6-4-2-1-3-5-6/h1-5H,(H,11,15)(H,12,13,14) |
InChI Key |
JOBNDWNOVZPETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NNN=C2Cl |
Origin of Product |
United States |
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